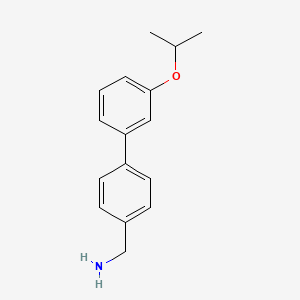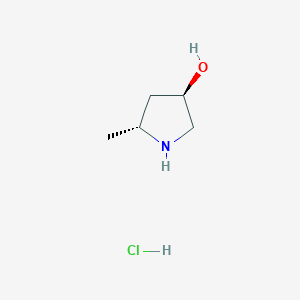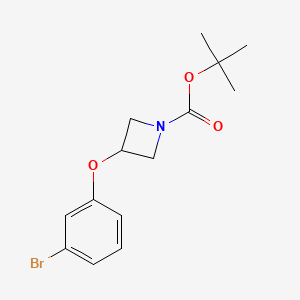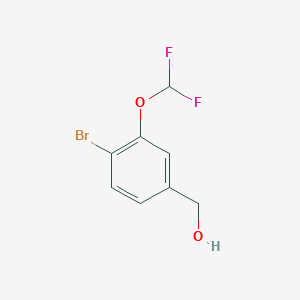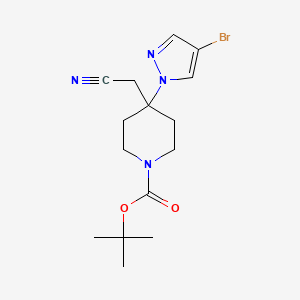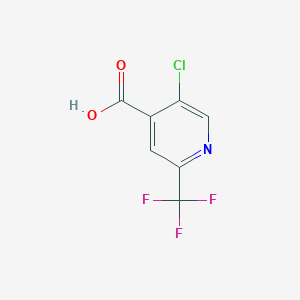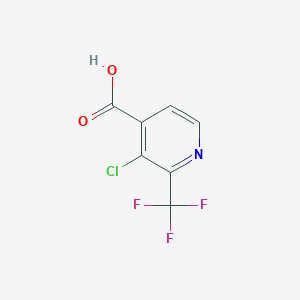
4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester (FNPB-tBu) is a novel synthetic compound that has been studied for its potential applications in the field of drug discovery, medicinal chemistry, and biochemistry. FNPB-tBu has a unique structure that consists of an aromatic ring, a piperidine ring, and a tert-butyl ester group. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-fungal, and anti-cancer properties. Additionally, FNPB-tBu has been used in the synthesis of various other compounds, such as peptides and enzymes.
Scientific Research Applications
Synthesis and Application in Drug Development : Tert-butyl piperidine-1-carboxylate derivatives are key intermediates in the synthesis of various drugs. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a crucial intermediate in the synthesis of Vandetanib, a drug used for certain types of cancer (Wang, Wang, Tang, & Xu, 2015).
Synthesis of Piperidine Derivatives : Piperidine derivatives, which may be related to 4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester, are synthesized for various applications. The synthesis of 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters from serine is an example, illustrating the potential for creating a broad range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010).
Photomechanical Applications : Some derivatives of piperidine-1-carboxylic acid tert-butyl ester, like the tert-butyl ester of 4-fluoroanthracene-9-carboxylic acid, are studied for their photomechanical properties, indicating potential applications in materials science and engineering (Al‐Kaysi, Tong, Al-Haidar, Zhu, & Bardeen, 2017).
Synthesis of Photophysical Probes : The tert-butyl piperidine-1-carboxylate derivatives are also used in the synthesis of photophysical probes. For example, the study on the photophysical properties of nitroxide prefluorescent probes illustrates the application of such compounds in studying molecular interactions and reactions (Bueno, Mikelsons, Maretti, Scaiano, & Aspée, 2008).
properties
IUPAC Name |
tert-butyl 4-(3-fluoro-4-nitrophenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O5/c1-16(2,3)24-15(20)18-8-6-11(7-9-18)23-12-4-5-14(19(21)22)13(17)10-12/h4-5,10-11H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJCJXGMBORZGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Fluorophenoxy)methyl]azetidine](/img/structure/B1403137.png)





